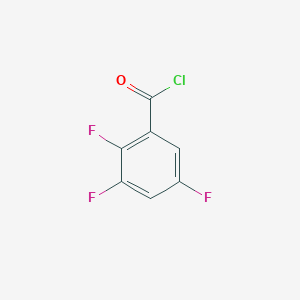

2,3,5-Trifluorobenzoyl chloride

Description

Significance in Contemporary Chemical Synthesis Research

The importance of 2,3,5-Trifluorobenzoyl chloride in modern chemical synthesis is underscored by its application in the development of novel compounds, particularly within medicinal chemistry and material science. Research has demonstrated its role as a key electrophile in the generation of combinatorial libraries. For instance, it has been cited as a reactant in the preparation of substituted diamino thiophene (B33073) libraries, which are instrumental in the discovery of lead compounds for drug development. googleapis.com

In the pharmaceutical sector, this compound is a precursor for creating complex therapeutic agents. A notable example is its use in the synthesis of 8-methoxy-quinolonecarboxylic acid derivatives, which are recognized for their antibacterial properties. google.com In these syntheses, the corresponding 2,3,5-trifluorobenzoic acid is converted to the more reactive acyl chloride, often using reagents like thionyl chloride in the presence of a catalyst such as dimethylformamide, to facilitate the formation of amide bonds with complex amine structures. google.com Furthermore, the 2,3,5-trifluorobenzoyl moiety, introduced via the acyl chloride, is a structural component in intermediates used for preparing potential anticancer agents. google.com

Beyond pharmaceuticals, this compound is identified as a component in the formulation of materials for advanced technologies. Patents have listed it as a potential ingredient in the creation of charge-transporting thin films, which are essential for manufacturing organic electroluminescent (OLED) devices. google.comgoogleapis.com This indicates its utility in the field of material science for developing new functional materials with specific electronic properties.

Overview of its Role as a Key Synthetic Building Block

As a synthetic building block, this compound is prized for its ability to introduce the 2,3,5-trifluorobenzoyl group into a target molecule. The acyl chloride is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions. This allows for the straightforward formation of esters, amides, and ketones by reacting it with alcohols, amines, and organometallic reagents, respectively.

The general method for its preparation involves the chlorination of its parent carboxylic acid, 2,3,5-trifluorobenzoic acid. google.com A common laboratory and industrial method for this transformation is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of an organic amide like dimethylformamide (DMF). google.com

A specific synthetic application is found in a patent for quinolonecarboxylic acid derivatives, where (S)-4-(3-(N,N-Dibenzylaminomethyl)-3-fluoromethylpyrrolidin-1-yl)-2,3,5-trifluorobenzoic acid is dissolved in 1,2-dichloroethane (B1671644) with DMF. google.com The addition of thionyl chloride converts the carboxylic acid to this compound in situ, which is then used for subsequent reactions. google.com This highlights its role as a reactive intermediate that facilitates the construction of intricate molecular architectures designed for specific biological activity. Its use in combinatorial chemistry further cements its status as a valuable tool for generating molecular diversity in the quest for new bioactive compounds. googleapis.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPHWWHHRFTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380332 | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-48-0 | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 240800-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways

Established methods for synthesizing acyl chlorides provide the foundational chemistry for producing 2,3,5-Trifluorobenzoyl chloride. These pathways include classical organic reactions adapted for fluorinated substrates.

Friedel-Crafts acylation represents a fundamental method for forming aryl ketones, which can be precursors to the target molecule. mdpi.com This strategy would typically involve the acylation of a suitable fluorinated aromatic compound, such as 1,2,4-trifluorobenzene (B1293510). The reaction is catalyzed by a Lewis or Brønsted acid, with trifluoromethanesulfonic acid (TfOH) being a particularly potent superacid catalyst for such transformations. mdpi.com

Another related pathway involves the chloromethylation of 1,2,4-trifluorobenzene using reagents like paraformaldehyde in the presence of a chlorinating agent, which produces 2,4,5-trifluorobenzyl chloride. google.com Subsequent oxidation of the benzyl (B1604629) chloride to the corresponding carboxylic acid, followed by a final chlorination step, would yield the desired this compound.

The most direct and common pathway to an acyl chloride is the chlorination of the corresponding carboxylic acid. asianpubs.org In this case, 2,3,5-trifluorobenzoic acid is treated with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, and triphosgene (B27547). asianpubs.orgprepchem.com The reaction with oxalyl chloride is often catalyzed by a few drops of N,N-dimethylformamide (DMF). prepchem.com

An alternative, though less direct, approach is the controlled partial hydrolysis of a benzotrichloride (B165768) derivative. google.com For instance, a 2,3,5-trifluorobenzotrichloride intermediate could be carefully hydrolyzed to yield this compound. This method is sometimes employed in industrial settings where the benzotrichloride is a readily available precursor. google.comgoogle.com

A multi-step synthesis starting from halogenated phthalic anhydrides is a known industrial route for producing fluorinated benzoyl chlorides. google.com For the analogous synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, the process begins with 3,4,5,6-tetrafluorophthalic anhydride (B1165640). google.com This route involves several key transformations:

Condensation/Imidization : The anhydride reacts with an amine, such as an aqueous solution of methylamine, to form an N-substituted phthalimide (B116566) derivative. google.com

Fluorination : This step may involve the replacement of remaining chlorine atoms with fluorine using a reagent like potassium fluoride.

Hydrolysis : The intermediate is hydrolyzed, typically under acidic conditions, to open the imide ring and form a dicarboxylic acid derivative. google.com

Decarboxylation : The resulting phthalic acid derivative is heated, often in the presence of a catalyst like an organic tertiary amine, to remove one of the carboxyl groups and yield the desired substituted benzoic acid. google.com For example, heating 3,4,5,6-tetrafluorophthalic acid in an aromatic solvent at 120-160°C yields 2,3,4,5-tetrafluorobenzoic acid. google.com

Acyl Chlorination : The final step is the chlorination of the resulting 2,3,5-trifluorobenzoic acid, as described in section 2.1.2, to give the final product. google.com

This pathway, while lengthy, can be advantageous for large-scale production due to the nature of the starting materials. google.com

Advanced Synthetic Approaches and Reaction Conditions

Optimizing the synthesis of this compound involves the careful selection of catalysts and the fine-tuning of reaction parameters to maximize yield and purity.

The choice of catalyst is critical, particularly in the chlorination step. When using triphosgene as the chlorinating agent for the analogous 2,3,4,5-tetrafluorobenzoic acid, N,N-dimethylformamide (DMF) has been shown to be a highly effective catalyst. asianpubs.org DMF reacts with triphosgene to form a Vilsmeier salt, which is the active chlorinating reagent. asianpubs.org This catalytic system operates under mild conditions and provides excellent yields. asianpubs.org

Other catalysts, such as pyridine (B92270), imidazole, and tertiary amines like triethylamine (B128534) and tributylamine, have also been investigated. asianpubs.org However, strong organic bases like triethylamine can catalyze the decomposition of triphosgene, leading to lower yields of the desired acyl chloride compared to DMF. asianpubs.org In some hydrolysis reactions, composite catalysts such as a mixture of iron trichloride (B1173362) (FeCl₃) and zinc chloride (ZnCl₂) have been used to improve reaction efficiency. google.com For Friedel-Crafts type reactions, superacids like TfOH are noted for their high catalytic activity. mdpi.com

Table 1: Influence of Catalyst on the Chlorination of 2,3,4,5-Tetrafluorobenzoic Acid with Triphosgene This table presents data analogous to the synthesis of the title compound and demonstrates catalytic principles.

Source: Adapted from research on 2,3,4,5-tetrafluorobenzoyl chloride synthesis. asianpubs.org

Beyond the catalyst, other reaction parameters such as temperature, solvent, and reactant stoichiometry are crucial for optimizing the synthesis. In the chlorination of fluorinated benzoic acids, the reaction rate generally increases with temperature. asianpubs.org Solvents also play a significant role; good solubility of the reactants and higher solvent polarity can lead to higher yields. asianpubs.org For the chlorination of 2,3,4,5-tetrafluorobenzoic acid, chlorobenzene (B131634) and 1,2-dichloroethane (B1671644) were found to be effective solvents. asianpubs.org

Optimal conditions reported for the synthesis of the tetrafluoro-analogue using triphosgene include using 5 mol% of DMF as a catalyst, a triphosgene-to-acid molar ratio of 0.37:1, and carrying out the reaction in 1,2-dichloroethane at 353 K (80°C) for 4 hours, which achieved a yield of 95%. researchgate.net In the synthetic route from phthalic acid derivatives, decarboxylation temperatures are typically in the range of 120-160°C, with reaction times spanning several hours. google.com The final acyl chlorination step is often followed by vacuum rectification to purify the product. google.com

Table 2: Effect of Solvent and Temperature on the Chlorination of 2,3,4,5-Tetrafluorobenzoic Acid This table presents data analogous to the synthesis of the title compound and demonstrates the influence of reaction parameters.

Source: Adapted from research on 2,3,4,5-tetrafluorobenzoyl chloride synthesis. asianpubs.org

Industrial Scale Synthesis Considerations and Process Intensification

The industrial production of this compound is predicated on the efficient conversion of its carboxylic acid precursor, 2,3,5-trifluorobenzoic acid. The final chlorination step, while conceptually straightforward, presents several challenges when scaling from the laboratory to a manufacturing environment. Key considerations revolve around reaction kinetics, thermodynamics, downstream processing, and cost-effectiveness.

The traditional method for this conversion involves the use of common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. While effective, these reagents generate gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl), or carbon monoxide (CO) and carbon dioxide (CO₂), which require robust off-gas handling systems to mitigate environmental and safety risks.

Process intensification offers a promising avenue to enhance the efficiency and safety of this transformation. One such approach is the adoption of continuous flow reactors over traditional batch reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yield and purity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly advantageous for exothermic chlorination reactions. This can minimize the formation of impurities that often arise from localized temperature spikes in large batch reactors.

Another strategy for process intensification is the use of solid-supported reagents or catalysts. For instance, polymer-bound chlorinating agents could simplify the purification process by allowing for easy separation of the reagent post-reaction, thereby reducing solvent usage and waste generation.

The choice of chlorinating agent is also a critical factor in industrial-scale synthesis. While thionyl chloride is cost-effective, the use of phosgene (B1210022) or its safer solid surrogate, triphosgene (bis(trichloromethyl)carbonate), can offer higher purity and yield under milder conditions. asianpubs.orgresearchgate.net Research on the synthesis of the related compound, 2,3,4,5-tetrafluorobenzoyl chloride, has shown that using triphosgene with a catalytic amount of N,N-dimethylformamide (DMF) can achieve yields of up to 95%. asianpubs.orgresearchgate.net Such methodologies are directly translatable to the synthesis of this compound and offer a pathway to a more efficient and safer industrial process.

Table 1: Comparison of Chlorination Agents for Aromatic Carboxylic Acids

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages on Industrial Scale |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | Cost-effective, readily available | Generates corrosive gaseous byproducts (SO₂, HCl), requires robust scrubbing systems |

| Oxalyl Chloride ((COCl)₂) | Inert solvent, room temperature to mild heating | High reactivity, clean byproducts (CO, CO₂, HCl) | Higher cost, moisture sensitive |

| Triphosgene | Inert solvent (e.g., 1,2-dichloroethane), catalyst (e.g., DMF), mild heating | Safer solid alternative to phosgene, high yield and purity | Higher cost than thionyl chloride, requires careful handling |

Novel Precursor Derivatization for this compound Production

Innovation in the synthesis of this compound also extends to the development of novel routes to its key precursor, 2,3,5-trifluorobenzoic acid. The traditional synthesis of this precursor often starts from 1,2,4-trifluorobenzene, which is a readily available industrial chemical. One established route involves the lithiation of 1,2,4-trifluorobenzene followed by carboxylation with carbon dioxide. However, this method requires cryogenic temperatures and the use of pyrophoric organolithium reagents, posing significant challenges for large-scale production.

Research into alternative derivatization strategies aims to circumvent these harsh conditions. One area of exploration is the direct carboxylation of 1,2,4-trifluorobenzene using novel catalytic systems. For example, transition-metal-catalyzed carboxylation reactions using CO₂ as the carboxylating agent are a field of active research. While not yet fully industrialized for this specific molecule, such methods could offer a more sustainable and safer alternative to traditional organometallic routes.

Another innovative approach involves the functionalization of different precursors. For instance, the synthesis of the isomeric 2,4,5-trifluorobenzoic acid has been achieved through a multi-step process starting from 1-bromo-2,4,5-trifluorobenzene. google.com Similar strategies could be envisioned for the 2,3,5-isomer, potentially starting from a selectively brominated or otherwise functionalized trifluorobenzene derivative.

Furthermore, the derivatization of more complex precursors, such as tetrafluorinated compounds, followed by selective defluorination or other functional group interconversions, represents another frontier. For example, patents describing the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride often start from 3,4,5,6-tetrafluorophthalic anhydride. google.comgoogle.com While a more complex starting material, such routes highlight the diverse range of precursors that can be considered in the pursuit of more efficient and economically viable synthetic pathways.

Table 2: Potential Novel Routes to 2,3,5-Trifluorobenzoic Acid

| Precursor | Proposed Derivatization Method | Potential Advantages | Key Challenges |

|---|---|---|---|

| 1,2,4-Trifluorobenzene | Transition-metal-catalyzed direct carboxylation with CO₂ | Avoids cryogenic conditions and organolithium reagents, utilizes a renewable C1 source | Catalyst development, regioselectivity control, reaction efficiency |

| Substituted Trifluorobenzene (e.g., bromo- or iodo-) | Grignard formation followed by carboxylation | Milder conditions than lithiation, potentially better regioselectivity | Synthesis of the substituted precursor, Grignard reagent stability |

| 3-Amino-2,3,5-trifluorobenzoic acid | Sandmeyer-type reaction (diazotization followed by treatment with a chlorine source) | Utilizes a different class of precursors, established reaction class | Synthesis of the aminotrifluorobenzoic acid precursor, potential for side reactions |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The principal reactions of 2,3,5-Trifluorobenzoyl chloride can be categorized into substitutions at the acyl carbon and substitutions on the aromatic ring.

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.compearson.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the chloride ion, which is an excellent leaving group. libretexts.org The reaction proceeds through a tetrahedral intermediate in what is known as an addition-elimination mechanism. masterorganicchemistry.comyoutube.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, forming a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The carbonyl group reforms by eliminating the chloride ion (Cl⁻), resulting in the substituted product. libretexts.org

Due to the high reactivity of the acyl chloride group, this compound can react with a wide range of nucleophiles to produce various carboxylic acid derivatives. libretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alcohol (ROH) | Cyclohexanol | Ester |

| Amine (RNH₂) | Ammonia (B1221849) | Amide |

| Carboxylate (RCOO⁻) | Sodium Acetate | Acid Anhydride (B1165640) |

| Water (H₂O) | Water | Carboxylic Acid |

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgkhanacademy.org The reaction mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org

The reactivity and orientation of substitution on the this compound ring are governed by the combined electronic effects of the four substituents: the three fluorine atoms and the acyl chloride group.

Acyl Chloride Group (-COCl): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. It is a meta-director.

Fluorine Atoms (-F): Fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect. researchgate.net However, they are ortho, para-directors because of their ability to donate electron density through resonance, which stabilizes the cationic intermediate when attack occurs at these positions. researchgate.net

In this compound, the acyl chloride group is at position 1. The available positions for substitution are 4 and 6. The directing effects of the substituents are as follows:

The -COCl group directs incoming electrophiles to position 5 (which is already substituted) and position 3 (also substituted).

The F at C2 directs to positions 3 (substituted) and 6.

The F at C3 directs to positions 2 (substituted) and 4.

The F at C5 directs to positions 4 and 6.

Like other benzoyl chlorides, this compound readily undergoes hydrolysis upon contact with water to form the corresponding carboxylic acid, 2,3,5-Trifluorobenzoic acid, and hydrogen chloride. synquestlabs.comwikipedia.org This reaction is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. youtube.com

The mechanism for the hydrolysis of benzoyl chlorides can follow different pathways, including a concerted SN2-like mechanism or a stepwise addition-elimination pathway. researchgate.net In the addition-elimination mechanism, a water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the carboxylic acid. youtube.com The presence of electron-withdrawing groups on the benzene (B151609) ring can influence the reaction rate and the precise nature of the transition state. reddit.com The formation of the corresponding carboxylic acid is a key step in various synthetic sequences where the benzoyl chloride is used as an activated intermediate. google.comgoogle.com

Influence of Fluorine Substituents on Reactivity and Selectivity

The three fluorine atoms on the benzene ring exert profound electronic and steric effects that significantly modulate the reactivity of this compound.

The influence of the fluorine substituents is twofold, involving both inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the sigma bonds. nih.gov In this compound, the cumulative inductive effect of the three fluorine atoms strongly polarizes the C-F bonds, withdrawing electron density from the aromatic ring. This has two major consequences:

It increases the electrophilicity of the carbonyl carbon, making the compound highly susceptible to nucleophilic acyl substitution. innospk.com

It deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. researchgate.net

Resonance Effect (+R): The fluorine atoms possess lone pairs of electrons that can be delocalized into the pi system of the benzene ring. researchgate.net This electron-donating resonance effect opposes the inductive effect. While the +R effect of fluorine is weaker than its -I effect, it is crucial for directing incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution. researchgate.netnih.gov

The net result of these electronic effects is a highly reactive acyl chloride functional group attached to a strongly deactivated aromatic ring.

Table 2: Summary of Electronic Effects of Fluorine Substituents

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive (-I) | Strong withdrawal of electron density through sigma bonds due to high electronegativity. nih.gov | Increases electrophilicity of carbonyl carbon; deactivates aromatic ring. |

| Resonance (+R) | Donation of lone-pair electron density into the aromatic pi system. researchgate.net | Directs electrophilic attack to ortho/para positions; partially counteracts deactivation. |

Steric hindrance is the repulsion between the electron clouds of atoms or groups in close proximity, which can impede a chemical reaction. youtube.comyoutube.com In this compound, the fluorine atom at the C2 position is ortho to the acyl chloride group.

This ortho-substituent can introduce steric hindrance that may influence the approach of nucleophiles to the carbonyl carbon. youtube.com While fluorine is the smallest of the halogens, its presence can still create a more crowded environment around the reaction center compared to an unsubstituted benzoyl chloride. wikipedia.org This steric effect could potentially slow the rate of nucleophilic acyl substitution, particularly with bulky nucleophiles.

In the context of electrophilic aromatic substitution, the fluorine atoms at C2 and C5 could sterically hinder attack at the adjacent C3, C4, and C6 positions. However, given the small size of the fluorine atom, electronic effects are generally considered to be the dominant factor in determining the reactivity and selectivity of such reactions. researchgate.net

Reaction Kinetics and Thermodynamics Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in published research. Studies on the solvolysis of various substituted benzoyl chlorides have shown that the nature and position of the substituents on the aromatic ring play a crucial role in determining the reaction rates. For instance, electron-withdrawing groups, such as fluorine atoms, are generally expected to increase the rate of nucleophilic attack on the carbonyl carbon by enhancing its electrophilicity.

The hydrolysis of benzoyl chloride and its derivatives is a common reaction studied to understand their reactivity. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is sensitive to the electronic effects of the substituents. It is plausible that the three fluorine atoms on the phenyl ring of this compound would make the carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Hypothetical Kinetic Data for Nucleophilic Acyl Substitution

Without experimental data, a hypothetical comparison can be made based on general principles of chemical kinetics. The table below illustrates a conceptual representation of how the rate constant for a hypothetical nucleophilic substitution reaction might vary with different substituents on the benzoyl chloride.

| Substituted Benzoyl Chloride | Hypothetical Relative Rate Constant (k_rel) |

| Benzoyl chloride | 1 |

| 4-Nitrobenzoyl chloride | >1 |

| 4-Methoxybenzoyl chloride | <1 |

| This compound | Expected to be >1 |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation for reactions of substituted benzoyl chlorides provide insights into the transition state of the reaction. For a bimolecular nucleophilic attack, a negative entropy of activation is typically observed due to the ordering of the reactants in the transition state. The high electronegativity of fluorine in this compound would likely influence the stability of the transition state, but specific values are not documented.

Applications in Advanced Organic Synthesis and Material Science

Role as an Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, acyl chlorides are indispensable reagents prized for their ability to introduce an acyl group into a molecule. 2,3,5-Trifluorobenzoyl chloride serves as a crucial intermediate, enabling the construction of intricate molecular architectures. Its utility stems from the trifluorinated phenyl moiety, which can significantly alter the physical, chemical, and biological properties of the final product.

The synthesis of such specialized acyl chlorides typically begins with the corresponding carboxylic acid. For instance, a general and efficient method for preparing fluorinated benzoyl chlorides involves the reaction of the parent tetrafluorobenzoic acid with a chlorinating agent like triphosgene (B27547), often in the presence of a catalyst such as N,N-dimethylformamide (DMF). asianpubs.org This conversion is a critical step, transforming a less reactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent synthetic manipulations. These reactions are typically high-yielding, with studies on related compounds like 2,3,4,5-tetrafluorobenzoyl chloride showing yields of up to 95%. asianpubs.org The resulting fluorinated benzoyl chlorides are then used in the production of various high-value chemicals, including pharmaceuticals and agrochemicals. guidechem.com

The table below summarizes common chlorinating agents used for the synthesis of acyl chlorides from carboxylic acids, a fundamental reaction in fine chemical synthesis.

| Chlorinating Agent | Byproducts | Phase | Handling Considerations |

| Thionyl chloride (SOCl₂) | SO₂ (gas), HCl (gas) | Liquid | Corrosive, toxic fumes |

| Phosgene (B1210022) (COCl₂) | HCl (gas) | Gas | Highly toxic, requires special handling |

| Triphosgene (BTC) | CO₂ (gas), HCl (gas) | Solid | Safer crystalline substitute for phosgene |

| Phosphorus pentachloride (PCl₅) | POCl₃ (liquid), HCl (gas) | Solid | Moisture sensitive, corrosive |

| Oxalyl chloride ((COCl)₂) | CO (gas), CO₂ (gas), HCl (gas) | Liquid | Toxic, moisture sensitive |

Precursor for Fluorinated Active Pharmaceutical Ingredients (APIs)

The introduction of fluorine into drug molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles. This compound, by providing a trifluorinated phenyl group, serves as a key precursor in the synthesis of advanced APIs.

While direct evidence for the use of this compound is not prominent in available literature, closely related analogs are fundamental to the synthesis of modern fluoroquinolone antibiotics. For example, 2,3,4,5-tetrafluorobenzoyl chloride is a well-documented and vital intermediate in the industrial production of several third-generation fluoroquinolones, including Ofloxacin, Levofloxacin, Sparfloxacin, and Fleroxacin. google.comgoogle.com

The general synthetic pathway involves the reaction of the polyfluorinated benzoyl chloride with a malonic ester derivative, followed by a series of cyclization and substitution reactions. google.com For instance, the synthesis of Ofloxacin often starts from 2,3,4,5-tetrafluorobenzoic acid, which is first converted to its acyl chloride. google.com This highlights the critical role of polyfluorinated benzoyl chlorides as the foundational building blocks for the quinolone core structure. A modified route to Ofloxacin begins with 2,3,4-trifluoronitrobenzene, further underscoring the importance of this specific fluorine substitution pattern in the synthesis of this class of antibiotics. chemicalbook.comresearchgate.net

The table below lists prominent fluoroquinolone antibiotics whose synthesis relies on highly fluorinated benzoic acid or benzoyl chloride precursors.

| Fluoroquinolone Antibiotic | Key Fluorinated Precursor |

| Ofloxacin | 2,3,4,5-Tetrafluorobenzoyl chloride google.comgoogle.com |

| Levofloxacin (S-isomer of Ofloxacin) | 2,3,4,5-Tetrafluorobenzoyl chloride google.comgoogle.com |

| Sparfloxacin | 2,3,4,5-Tetrafluorobenzoyl chloride google.com |

| Lomefloxacin | 2,3,4,5-Tetrafluorobenzoyl chloride google.com |

| Fleroxacin | 2,3,4,5-Tetrafluorobenzoyl chloride google.com |

The synthesis of modern antidiabetic drugs often incorporates fluorinated moieties to improve efficacy and pharmacokinetic properties. While there is no direct evidence in the searched literature for the use of this compound as an intermediate for antidiabetic agents, a related isomer in a different chemical form is crucial for one of the leading drugs in this class.

Specifically, the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes, relies on precursors derived from a 2,4,5-trifluoro substitution pattern. rsc.orgchemicalbook.com Key starting materials for Sitagliptin include 2,4,5-trifluorophenylacetic acid and 2,4,5-trifluorobenzyl chloride. rsc.orgchemicalbook.comgoogle.comnih.govgoogle.com A highly efficient synthesis of Sitagliptin involves the reaction of 2,4,5-trifluorophenylacetic acid with Meldrum's acid as a key step to form the β-keto amide backbone of the final molecule. nih.govresearchgate.net This demonstrates the importance of the trifluorophenyl group in the development of modern antidiabetic therapies, although the specific 2,3,5-isomer of benzoyl chloride is not a documented precursor.

The deliberate incorporation of fluorine atoms into API structures is a powerful tool in drug design used to optimize a molecule's therapeutic potential. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's behavior in the body.

One of the primary benefits of fluorination is enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450. This can prolong the drug's half-life, leading to a more sustained therapeutic effect.

Furthermore, fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in membrane permeability and bioavailability. The strategic placement of fluorine atoms can fine-tune this property to improve absorption and distribution throughout the body. Fluorine can also alter the acidity (pKa) of nearby functional groups and participate in unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can lead to stronger and more selective binding to target proteins.

Application in Agrochemical Development

In the field of agrochemical science, the development of effective and selective herbicides and pesticides is crucial for modern agriculture. Similar to pharmaceuticals, the inclusion of fluorinated groups is a common strategy to enhance the potency and stability of active ingredients.

Polyhalogenated aromatic compounds are established precursors for a wide range of agrochemicals. While specific examples detailing the use of this compound are not widely documented in the available literature, related fluorinated and chlorinated building blocks are central to the synthesis of important crop protection agents.

Evaluation of Herbicidal Efficacy and Phytotoxic Effects

While direct studies on the herbicidal efficacy of compounds specifically derived from this compound are not extensively documented in publicly available literature, its precursor, 2,3,5-Trifluorobenzoic acid, is recognized for its role in the creation of effective herbicides. chemimpex.com The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological activity. Fluorinated compounds can exhibit increased metabolic stability and binding affinity to target enzymes in plants. The trifluorinated phenyl moiety, which can be readily introduced using this compound, is a key feature in many modern herbicides.

Research in the broader field of fluorinated herbicides has shown that the presence and position of fluorine atoms on the phenyl ring significantly influence the herbicidal activity and selectivity. For instance, various benzoic acid herbicides are classified based on their chemical structure and mode of action, highlighting the importance of the substituted benzene (B151609) ring in their efficacy. bcpcpesticidecompendium.org The unique electronic properties conferred by the three fluorine atoms in the 2, 3, and 5 positions of the benzoyl chloride can lead to the development of herbicides with specific modes of action, potentially targeting plant pathways with greater efficiency and reduced environmental impact. chemimpex.com

Development of Advanced Materials

The incorporation of fluorine into polymers is a widely utilized strategy to develop materials with superior properties. This compound, as a reactive monomer, is a valuable precursor for the synthesis of such advanced materials.

Fluoropolymers are a class of specialty polymers known for their exceptional properties, which are largely attributed to the strength of the carbon-fluorine bond. These properties include high thermal stability, chemical inertness, and low surface energy. While specific examples of polymers synthesized directly from this compound are not abundant in the literature, the general principles of fluoropolymer synthesis suggest its utility as a monomer.

For instance, fluorinated polyamides can be synthesized through the polycondensation of fluorinated monomers. researchgate.net The reaction of a diacid chloride, such as a difunctionalized derivative of this compound, with a diamine would lead to the formation of a fluorinated polyamide. These polymers are sought after for applications in high-performance coatings, membranes, and advanced composites due to their enhanced properties.

The table below illustrates the potential monomers that could be derived from this compound for the synthesis of specialty polymers.

| Monomer Type | Potential Derivative of this compound | Resulting Polymer |

| Diacid Chloride | Dimerized or functionalized this compound | Fluorinated Polyester or Polyamide |

| Functionalized Monomer | This compound with a polymerizable group | Specialty Acrylic or Vinyl Polymer |

Fluorinated polyamides, for example, have been shown to exhibit high thermal stability, with a 10% weight loss temperature of around 380 °C. researchgate.net The incorporation of the trifluorinated phenyl group from this compound would be expected to impart similar or even enhanced thermal properties. This makes such materials suitable for applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries.

Synthesis of Novel Fluorinated Derivatives and Analogues

This compound is a versatile reagent that can be readily converted into a variety of other functional groups and used in the construction of complex molecules.

This compound can be synthesized from its corresponding carboxylic acid, 2,3,5-Trifluorobenzoic acid. chemimpex.com A common method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Conversely, the acyl chloride can be hydrolyzed back to the carboxylic acid.

Furthermore, the acyl chloride can be converted to the corresponding acyl fluoride. This transformation is significant as acyl fluorides are valuable reagents in their own right, often exhibiting different reactivity profiles compared to acyl chlorides. The conversion can be achieved using a variety of fluorinating agents.

The table below summarizes the key conversions of this compound.

| Starting Material | Reagent | Product |

| 2,3,5-Trifluorobenzoic acid | Thionyl Chloride (SOCl₂) | This compound |

| This compound | Water (H₂O) | 2,3,5-Trifluorobenzoic acid |

| This compound | Fluorinating Agent (e.g., KF) | 2,3,5-Trifluorobenzoyl fluoride |

These conversions are fundamental in organic synthesis, allowing chemists to access a range of fluorinated building blocks for the construction of more complex molecules. asianpubs.orggoogle.com

The acyl chloride functionality of this compound makes it highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. These reactions are fundamental in the construction of complex molecules, including pharmaceuticals, agrochemicals, and polymers.

The synthesis of polyamides, for instance, involves the reaction of a diacid chloride with a diamine. rsc.org Similarly, polyesters can be synthesized from a diacid chloride and a diol. uni-konstanz.de By using this compound or its difunctional derivatives in these polycondensation reactions, novel fluorinated polymers with tailored properties can be prepared. researchgate.net

The reaction of this compound with a simple amine or alcohol yields the corresponding N-substituted benzamide (B126) or benzoate (B1203000) ester. These smaller molecules can serve as important intermediates in multi-step syntheses. The trifluorinated phenyl group can impart desirable properties to the final product, such as increased lipophilicity, metabolic stability, or binding affinity to a biological target.

The table below provides examples of amidation and esterification products that can be synthesized from this compound.

| Reactant | Product Type | Example Product |

| Amine (R-NH₂) | Amide | N-Alkyl-2,3,5-trifluorobenzamide |

| Alcohol (R-OH) | Ester | Alkyl 2,3,5-trifluorobenzoate |

| Diamine (H₂N-R-NH₂) | Polyamide | Poly(alkylene 2,3,5-trifluorobenzamide) |

| Diol (HO-R-OH) | Polyester | Poly(alkylene 2,3,5-trifluorobenzoate) |

Design and Synthesis of Substituted Benzophenone (B1666685) Derivatives

The synthesis of substituted benzophenones often relies on the robust and well-established Friedel-Crafts acylation reaction. researchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. researchgate.net this compound serves as an excellent acylating agent in this reaction, enabling the introduction of the 2,3,5-trifluorobenzoyl moiety onto a variety of aromatic substrates.

The general reaction scheme involves the activation of this compound by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. The choice of the aromatic substrate dictates the substitution pattern of the resulting benzophenone derivative.

A key advantage of using this compound is the ability to generate a library of novel benzophenone derivatives by varying the aromatic reaction partner. This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery programs and the fine-tuning of material properties.

Detailed research findings have demonstrated the successful synthesis of a range of substituted benzophenones using this methodology. The reaction conditions, including the choice of solvent, temperature, and reaction time, can be optimized to achieve high yields of the desired products.

For instance, the reaction of this compound with various aromatic compounds can be carried out under standard Friedel-Crafts conditions. The resulting substituted benzophenone derivatives can be purified using conventional techniques such as column chromatography. The structural confirmation of these newly synthesized compounds is typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While specific data on the synthesis of a wide array of substituted benzophenones from this compound is not extensively tabulated in single literature sources, the general methodology is well-established. The following table illustrates the potential diversity of substituted benzophenones that can be synthesized, based on the principles of Friedel-Crafts acylation.

Table 1: Representative Examples of Substituted Benzophenone Derivatives Synthesized from this compound

| Aromatic Substrate | Product Name | Molecular Formula |

| Benzene | (2,3,5-Trifluorophenyl)(phenyl)methanone | C₁₃H₇F₃O |

| Toluene | (2,3,5-Trifluorophenyl)(p-tolyl)methanone | C₁₄H₉F₃O |

| Anisole | (4-Methoxyphenyl)(2,3,5-trifluorophenyl)methanone | C₁₄H₉F₃O₂ |

| Chlorobenzene (B131634) | (4-Chlorophenyl)(2,3,5-trifluorophenyl)methanone | C₁₃H₆ClF₃O |

| Biphenyl | Biphenyl-4-yl(2,3,5-trifluorophenyl)methanone | C₁₉H₁₁F₃O |

The characterization of these compounds is crucial for confirming their identity and purity. Spectroscopic data provides invaluable insights into the molecular structure.

Table 2: Illustrative Spectroscopic Data for a Hypothetical Synthesized Benzophenone Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (2,3,5-Trifluorophenyl)(phenyl)methanone | 7.20-7.80 (m, Ar-H) | 110-160 (Ar-C), 195 (C=O) | [M]⁺ |

Note: The data in this table is illustrative and intended to represent the type of information obtained from spectroscopic analysis.

The synthesis of bis(2,4,5-trifluorophenyl)methanone, a related hexafluorobenzophenone, has been achieved through a different route involving a Grignard reagent followed by oxidation, highlighting alternative strategies for preparing polyfluorinated benzophenones. nih.gov This particular compound has been utilized in the synthesis of fluorinated xanthones, acridones, and thioxanthones through nucleophilic aromatic substitution. nih.gov

Analytical Techniques for Characterization and Reaction Monitoring in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 2,3,5-Trifluorobenzoyl chloride. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds like this compound. The presence of fluorine atoms provides a unique probe, ¹⁹F NMR, which is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between structurally similar fluorinated molecules. rsc.org

¹H NMR: In the proton NMR spectrum, the two aromatic protons would appear as distinct multiplets due to coupling with each other and with the neighboring fluorine atoms. The specific splitting patterns and coupling constants (J-values) are critical for confirming the 2,3,5-substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The carbonyl carbon of the acyl chloride group typically appears significantly downfield (around 160-170 ppm). rsc.org The aromatic carbons' chemical shifts are influenced by the attached fluorine atoms, and the C-F coupling constants provide further structural confirmation.

¹⁹F NMR: This is the most informative NMR technique for this compound. Three distinct signals would be expected, one for each fluorine atom at the 2, 3, and 5 positions. The chemical shifts and the coupling patterns between the fluorine nuclei (F-F coupling) and between fluorine and protons (H-F coupling) are characteristic of the substitution pattern, allowing for unambiguous structural assignment. rsc.orgbeilstein-journals.org For example, in related fluorinated aromatic compounds, ¹⁹F chemical shifts are highly sensitive to the electronic environment. rsc.org

| NMR Data for Aromatic Systems | |

| Nucleus | Expected Chemical Shift (ppm) & Characteristics |

| ¹H | Two distinct signals in the aromatic region (7-8 ppm), split into complex multiplets by H-H and H-F couplings. |

| ¹³C | A carbonyl signal (~160-170 ppm). rsc.org Multiple aromatic signals, with chemical shifts and C-F coupling constants indicative of the fluorine substitution pattern. |

| ¹⁹F | Three distinct signals, with chemical shifts and coupling constants providing a unique fingerprint for the 2,3,5-trifluoro substitution. rsc.orgbeilstein-journals.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. rsc.org These methods probe the vibrational modes of molecules. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride functional group. This peak typically appears in the range of 1750-1815 cm⁻¹. rsc.org Additionally, strong absorption bands corresponding to the C-F stretching vibrations on the aromatic ring are expected, usually in the 1100-1400 cm⁻¹ region. The specific pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to its substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. osti.gov While the C=O stretch is also visible in Raman, aromatic C-C stretching vibrations and symmetric vibrations are often more intense. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media and can be performed on solid samples with minimal preparation. osti.gov For related compounds like 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride, distinct Raman shifts are observed that characterize the molecule's structure. spectrabase.com

| Vibrational Spectroscopy Data | |

| Technique | Key Vibrational Bands (Wavenumber, cm⁻¹) |

| Infrared (IR) | ~1750-1815: Strong C=O stretch (acid chloride). rsc.org~1100-1400: Strong C-F stretching bands. |

| Raman | ~1750-1815: C=O stretch. Additional peaks for aromatic ring vibrations. osti.govspectrabase.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu For this compound (C₇H₂ClF₃O), the exact molecular weight is 194.54 g/mol . scbt.com

Upon ionization in the mass spectrometer, typically by electron ionization (EI), the molecule forms a molecular ion (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals, M⁺˙ and [M+2]⁺˙, with a characteristic intensity ratio of 3:1. docbrown.info This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.

The molecular ion can then break apart into smaller, charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical and the loss of the entire chlorocarbonyl group. whitman.edu

| Mass Spectrometry Data for this compound | |

| Ion | m/z (mass-to-charge ratio) |

| [C₇H₂³⁵ClF₃O]⁺˙ | ~194 |

| [C₇H₂³⁷ClF₃O]⁺˙ | ~196 |

| [C₇H₂F₃O]⁺ | ~159 |

| [C₆H₂F₃]⁺ | ~131 |

Note: The fragmentation data is based on general principles of mass spectrometry for benzoyl chlorides and data for the isomeric 2,4,5-Trifluorobenzoyl chloride. nih.govnist.gov

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are vital for assessing purity, isolating the compound, and monitoring reaction progress.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and swept by a carrier gas through a column. The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column.

GC is primarily used to:

Assess Purity: Determine the percentage purity of a sample of this compound by separating it from volatile impurities or residual starting materials.

Monitor Reactions: Track the consumption of reactants and the formation of products in real-time or by analyzing aliquots from a reaction mixture. For instance, the purity of related compounds like 3-Chloro-2,4,5-trifluorobenzoic acid is routinely assessed by GC. vwr.com

For mixtures containing non-volatile components or for preparative-scale separations, liquid chromatography (LC) is the method of choice. High-Performance Liquid Chromatography (HPLC) is the most common form.

LC applications include:

Reaction Monitoring: When this compound is used in reactions to create larger, less volatile molecules (e.g., amides or esters), HPLC is used to monitor the disappearance of the starting material and the appearance of the product.

Purification: HPLC can be used to purify the products of reactions involving this compound, separating the desired compound from unreacted starting materials and byproducts. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase allows for the tailored separation of complex mixtures. bldpharm.com

Environmental and Degradation Pathway Research

Hydrolytic Degradation Pathways

It is anticipated that 2,3,5-Trifluorobenzoyl chloride will undergo rapid hydrolysis upon contact with water. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack by water molecules. This reaction would lead to the substitution of the chlorine atom with a hydroxyl group, yielding 2,3,5-Trifluorobenzoic acid and hydrochloric acid as the primary degradation products. The rate of this hydrolysis is expected to be significant, effectively preventing the parent compound from persisting in moist environments.

Table 1: Postulated Hydrolytic Degradation of this compound

| Reactant | Reagent | Primary Products |

| This compound | Water (H₂O) | 2,3,5-Trifluorobenzoic acid |

| Hydrochloric acid (HCl) |

This table is based on expected chemical reactivity and has not been confirmed by specific experimental data for this compound.

Photolytic Degradation Processes

The potential for photolytic degradation of this compound is plausible, particularly in the atmospheric environment or sunlit surface waters. The aromatic ring and the carbonyl group are chromophores that can absorb ultraviolet (UV) radiation. This absorption of energy could lead to the cleavage of the carbon-chlorine bond or other transformations. However, the quantum yield and specific photoproducts for this compound have not been documented. Research on other aromatic compounds suggests that photolysis could contribute to its environmental breakdown, but the significance of this pathway relative to hydrolysis is unknown.

Research on Environmental Persistence and Bioaccumulation Potential

Given the expected rapid hydrolysis, the environmental persistence of the parent compound, this compound, is predicted to be low. Its primary degradation product, 2,3,5-Trifluorobenzoic acid, would exhibit different environmental behavior. The persistence of fluorinated benzoic acids can vary depending on the degree and position of fluorine substitution, which influences their susceptibility to microbial degradation.

The bioaccumulation potential of this compound itself is also considered low due to its high reactivity. For its degradation product, 2,3,5-Trifluorobenzoic acid, the bioaccumulation potential would depend on its octanol-water partition coefficient (Kow) and its rate of metabolism and excretion in organisms. Generally, fluorinated organic acids are not considered highly bioaccumulative.

Formation and Analysis of Degradation Products in Environmental Samples

The primary anticipated degradation product in environmental samples would be 2,3,5-Trifluorobenzoic acid. The detection and analysis of this compound in water or soil would likely be performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), potentially after a derivatization step to enhance volatility and detection. To date, no studies have been identified that report the detection or quantification of this compound or its degradation products in environmental matrices.

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the pharmaceutical and fine chemical industries. d-nb.infoscitube.io This approach offers significant advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation. d-nb.infomdpi.com For the synthesis and application of 2,3,5-Trifluorobenzoyl chloride, the adoption of flow chemistry and continuous manufacturing presents a promising avenue for process optimization and scale-up.

Continuous processes in the chemical industry are often driven by the need for high-volume production and favorable economics, as exemplified by the historic Haber-Bosch process for ammonia (B1221849) synthesis. d-nb.info In the context of specialty chemicals like this compound, flow chemistry enables reactions that are often difficult or hazardous in batch reactors. d-nb.infoscitube.io For instance, the preparation of acyl chlorides can involve toxic reagents like thionyl chloride or phosgene (B1210022) derivatives. asianpubs.orggoogle.com Conducting these reactions in a continuous flow setup minimizes the volume of hazardous materials at any given time, thus improving operational safety. scitube.io

Research has demonstrated the successful implementation of continuous systems for producing related compounds, such as aryl sulfonyl chlorides, using a series of continuous stirred-tank reactors (CSTRs) and automated control systems. mdpi.com This work highlights how process automation can lead to significant improvements in consistency and space-time yield. mdpi.com Similarly, the synthesis of various fluorinated intermediates has been adapted to flow processes, leveraging the precise control over reaction parameters like temperature and residence time to boost efficiency and selectivity. acs.org The development of a continuous production method for compounds like 2,3-difluorobenzotrifluoride (B1586452) and 3,4-difluorobenzonitrile (B1296988) showcases the industrial applicability of these techniques for fluorinated aromatics. scispace.com

Future research will likely focus on developing a dedicated continuous process for the production of this compound itself, potentially starting from 2,3,5-trifluorobenzoic acid. This would involve optimizing reaction conditions, catalyst selection, and reactor design to achieve high yields and purity on an industrial scale.

Table 1: Comparison of Batch vs. Continuous Manufacturing

| Feature | Batch Manufacturing | Continuous Manufacturing |

| Operation | Sequential, discrete steps | Uninterrupted, continuous flow |

| Scale | Limited by reactor volume | Scalable by operating time |

| Safety | Higher risk with large volumes of hazardous materials | Reduced risk with smaller reaction volumes |

| Heat & Mass Transfer | Often inefficient and difficult to control | Highly efficient and precisely controlled |

| Consistency | Potential for batch-to-batch variability | High consistency and product quality |

| Footprint | Large equipment, significant infrastructure | Smaller, more compact systems |

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable tool in modern chemistry, offering high selectivity under mild reaction conditions. numberanalytics.comeuropean-coatings.com The application of enzymes for the synthesis of chiral fluorinated compounds is a particularly active area of research, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. numberanalytics.comutdallas.edu

While direct biocatalytic reactions using this compound are not yet widely reported, the principles of enantioselective synthesis using enzymes can be readily extended to its derivatives. Hydrolases, oxidoreductases, and transaminases are key enzyme classes that could be employed. nih.govnih.gov For example, a prochiral ketone derived from this compound could be asymmetrically reduced by an oxidoreductase (like a ketoreductase) to yield a chiral alcohol. Similarly, hydrolases such as lipases could be used for the kinetic resolution of a racemic alcohol or amine that has been acylated with this compound.

The enantioselectivity of enzymes can often be tuned by modifying reaction conditions or through protein engineering. chimia.ch Directed evolution has proven to be a potent strategy for enhancing the activity, stability, and selectivity of biocatalysts for specific, non-natural substrates. numberanalytics.com Engineered enzymes, such as myoglobin (B1173299) variants, have been developed to catalyze challenging reactions like asymmetric carbene N-H insertions to produce chiral amines. acs.org This opens up the possibility of designing bespoke enzymes tailored for reactions involving fluorinated substrates derived from this compound.

Future research in this area will likely focus on:

Screening existing enzyme libraries for activity with derivatives of this compound.

Employing directed evolution and protein engineering to create novel biocatalysts with high enantioselectivity for target transformations. numberanalytics.com

Integrating biocatalytic steps into multi-step syntheses to generate complex, optically active fluorinated molecules. numberanalytics.com

Table 2: Key Enzyme Classes for Enantioselective Synthesis

| Enzyme Class | Typical Reaction | Potential Application with this compound Derivatives |

| Hydrolases (e.g., Lipases, Proteases) | Hydrolysis of esters and amides | Kinetic resolution of racemic alcohols/amines acylated with the trifluorobenzoyl group. |

| Oxidoreductases (e.g., Dehydrogenases) | Reduction of ketones; Oxidation of alcohols | Asymmetric reduction of a ketone derived from this compound to a chiral alcohol. |

| Transaminases | Conversion of ketones to chiral amines | Synthesis of chiral amines from a corresponding trifluorobenzoyl-substituted ketone. |

| Fluorinases | Catalyze C-F bond formation | Although not directly acting on the benzoyl chloride, could be used in pathways to synthesize fluorinated precursors. numberanalytics.comnih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, making it an excellent acylating agent. However, ongoing research aims to unlock new reactivity patterns and expand its synthetic utility through innovative catalytic methods. The trifluorinated phenyl ring offers unique electronic properties that can be exploited in novel transformations.

One area of exploration is the development of new cross-coupling reactions. While Friedel-Crafts acylation is a classic application, modern catalytic methods could enable more sophisticated connections. For example, decarbonylative coupling reactions, where the carbonyl group is extruded, could potentially allow the 2,3,5-trifluorobenzoyl group to act as a source for the 2,3,5-trifluorophenyl moiety in cross-coupling chemistry.

Photocatalysis represents another frontier. Direct photocatalytic C-H fluorination has been developed for the synthesis of fluorinated amino acids, demonstrating the power of light-mediated reactions to install fluorine. acs.org Future work could explore the photocatalytic activation of the C-Cl bond in this compound or the C-H bonds on the aromatic ring for novel functionalization reactions.

Furthermore, the development of new electrophilic N-F fluorinating agents, such as Selectfluor™, has revolutionized the synthesis of fluorinated compounds. beilstein-journals.org While this compound is a building block, not a fluorinating agent, the principles of catalyst design from that field could inspire new catalysts that selectively activate and transform the fluorinated ring of the molecule. The strategic use of catalysts like DMF has been shown to be effective in the synthesis of similar compounds like 2,3,4,5-tetrafluorobenzoyl chloride. asianpubs.org

The exploration of these novel reactivity patterns will expand the synthetic toolbox available to chemists and enable the construction of previously inaccessible fluorinated structures from a readily available starting material.

Development of Next-Generation Fluorinated Compounds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. academie-sciences.fr Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. sioc.ac.cnfrontiersin.org this compound is an ideal scaffold for the development of next-generation fluorinated compounds due to its trifluorinated aromatic ring.

In medicinal chemistry, over 20% of all pharmaceuticals contain at least one fluorine atom. utdallas.edu There is a continuous search for new fluorinated building blocks to create novel drug candidates. nih.gov The 2,3,5-trifluorophenyl motif can be incorporated into various molecular frameworks to modulate their pharmacological profiles. For example, fluorinated triazoles have shown promise as anticancer, antibacterial, and antiviral agents. frontiersin.org this compound can be used to synthesize amide or ester derivatives that are then converted into more complex heterocyclic systems.

Beyond pharmaceuticals, fluorinated compounds are critical in materials science for applications such as advanced polymers, liquid crystals, and agrochemicals. The introduction of trifluoromethylchalcogen groups (e.g., -SCF3, -SeCF3) is another emerging area where fluorinated precursors are essential. academie-sciences.fr These groups can impart unique electronic properties and high lipophilicity, making them valuable for designing new functional molecules.

Future research will focus on using this compound as a starting point to synthesize molecules with novel fluorinated functional groups and architectures, leading to the discovery of new drugs, agrochemicals, and materials with enhanced performance characteristics. sioc.ac.cn

Q & A

Q. What are the standard synthetic routes for 2,3,5-Trifluorobenzoyl chloride in laboratory settings?

A common method involves sequential protection, acylation, and deprotection steps. For example, phenolic hydroxyl groups in precursors are protected using allyl groups, followed by acylation with this compound in the presence of DMAP as a catalyst. Deprotection is achieved via hydride donors (e.g., n-Bu3SnH) and Pd catalysts . Alternative routes may employ Friedel-Crafts acylation or nucleophilic substitution, leveraging the electron-withdrawing effects of fluorine substituents to direct reactivity.

Q. How should this compound be stored to prevent decomposition?

Store under inert gas (e.g., argon or nitrogen) in moisture-free conditions, as hydrolysis readily occurs due to its acyl chloride functionality. Use glass containers with corrosion-resistant linings and maintain temperatures between 2–8°C to prolong stability .

Q. What safety precautions are critical when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, immediately rinse with water for 15 minutes. Spills should be neutralized with dry sand or inert absorbents, followed by disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of N-acylated derivatives?

It serves as an efficient acylating agent for amines or hydroxyl groups. For instance, in peptide chemistry, it reacts with primary amines under mild conditions (e.g., THF, room temperature) to form stable amides. Catalytic DMAP accelerates the reaction by activating the acyl chloride . Post-reaction, purification via acid-base extraction or column chromatography is recommended to isolate products.

Q. What analytical techniques confirm the purity and regioselectivity of reactions involving this compound?

- NMR Spectroscopy : Fluorine-19 NMR distinguishes substituent positions (δ -110 to -130 ppm for meta-fluorine).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 194.53 for C7H2ClF3O) .

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ confirms acyl chloride integrity .

Q. How do fluorine substituents influence the reactivity of this compound in electrophilic reactions?

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position relative to existing substituents. This regioselectivity is critical in designing multi-step syntheses, such as functionalizing pharmaceuticals or agrochemicals . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps.

Q. What strategies mitigate side reactions during large-scale acylations with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.